(1R)-1-(4-Methyl-1,3-oxazol-2-yl)ethan-1-amine
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Overview
Description
(1R)-1-(4-Methyl-1,3-oxazol-2-yl)ethan-1-amine is a chiral amine compound featuring an oxazole ring
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method includes the cyclization of appropriate precursors under acidic or basic conditions to form the oxazole ring
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. This often includes the use of catalysts and controlled reaction conditions to facilitate the formation of the desired product. The process may also involve purification steps such as crystallization or chromatography to isolate the compound.
Chemical Reactions Analysis
Types of Reactions
(1R)-1-(4-Methyl-1,3-oxazol-2-yl)ethan-1-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxazole derivatives.
Reduction: Reduction reactions can modify the oxazole ring or the amine group.
Substitution: The compound can participate in substitution reactions, where functional groups on the oxazole ring or the amine group are replaced with other groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles for substitution reactions. Reaction conditions vary depending on the desired transformation but often involve controlled temperatures and solvents to facilitate the reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxazole derivatives with additional functional groups, while reduction may produce simpler amine derivatives.
Scientific Research Applications
Chemistry
In chemistry, (1R)-1-(4-Methyl-1,3-oxazol-2-yl)ethan-1-amine is used as a building block for the synthesis of more complex molecules. Its chiral nature makes it valuable in the synthesis of enantiomerically pure compounds.
Biology
In biological research, this compound may be used as a ligand or a precursor for the synthesis of biologically active molecules. Its structural features allow it to interact with various biological targets.
Medicine
In medicine, this compound has potential applications as a pharmaceutical intermediate. It can be used in the synthesis of drugs that target specific pathways or receptors.
Industry
In the industrial sector, this compound is used in the production of fine chemicals and as an intermediate in the synthesis of various products. Its versatility makes it a valuable component in manufacturing processes.
Mechanism of Action
The mechanism of action of (1R)-1-(4-Methyl-1,3-oxazol-2-yl)ethan-1-amine involves its interaction with specific molecular targets. The oxazole ring and the amine group allow it to bind to enzymes or receptors, modulating their activity. The exact pathways involved depend on the specific application and the target molecules.
Comparison with Similar Compounds
Similar Compounds
- (1R)-1-(4-Methyl-1,3-thiazol-2-yl)ethan-1-amine
- (1R)-1-(4-Methyl-1,3-imidazol-2-yl)ethan-1-amine
- (1R)-1-(4-Methyl-1,3-pyrazol-2-yl)ethan-1-amine
Uniqueness
(1R)-1-(4-Methyl-1,3-oxazol-2-yl)ethan-1-amine is unique due to its specific oxazole ring structure, which imparts distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity and binding affinities, making it suitable for specific applications.
Properties
Molecular Formula |
C6H10N2O |
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Molecular Weight |
126.16 g/mol |
IUPAC Name |
(1R)-1-(4-methyl-1,3-oxazol-2-yl)ethanamine |
InChI |
InChI=1S/C6H10N2O/c1-4-3-9-6(8-4)5(2)7/h3,5H,7H2,1-2H3/t5-/m1/s1 |
InChI Key |
JGQXKQXYGGTELU-RXMQYKEDSA-N |
Isomeric SMILES |
CC1=COC(=N1)[C@@H](C)N |
Canonical SMILES |
CC1=COC(=N1)C(C)N |
Origin of Product |
United States |
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